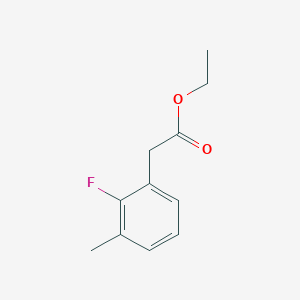

Ethyl (2-fluoro-3-methylphenyl)acetate

描述

Ethyl (2-fluoro-3-methylphenyl)acetate is an organic ester featuring a fluorinated and methyl-substituted phenyl ring attached to an acetic acid ethyl ester backbone. The fluorine and methyl substituents at the 2- and 3-positions of the phenyl ring likely enhance its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery .

属性

分子式 |

C11H13FO2 |

|---|---|

分子量 |

196.22 g/mol |

IUPAC 名称 |

ethyl 2-(2-fluoro-3-methylphenyl)acetate |

InChI |

InChI=1S/C11H13FO2/c1-3-14-10(13)7-9-6-4-5-8(2)11(9)12/h4-6H,3,7H2,1-2H3 |

InChI 键 |

VVXWPNINJRWSES-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CC=CC(=C1F)C |

产品来源 |

United States |

相似化合物的比较

Ethyl (3-fluoro-4-methoxyphenyl)acetate (CAS 135450-61-2)

- Substituents : Fluorine at position 3, methoxy at position 3.

- Applications : Used in synthetic organic chemistry for building bioactive molecules due to its electron-donating methoxy group.

Ethyl 2-(2,4-difluorophenyl)acetate

- Substituents : Fluorine at positions 2 and 4.

- Key differences : Additional fluorine substitution enhances electronegativity and steric effects, which may influence binding affinity in pharmaceutical applications .

- Crystallography : Crystal structure analysis reveals intermolecular hydrogen bonding patterns, critical for understanding packing efficiency in solid-state synthesis .

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate (CAS 1151564-10-1)

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Substituents : Phenyl group without fluorine or methyl substituents; α-acetyl group on the acetate chain.

- Key differences: The α-acetyl group enables keto-enol tautomerism, making it a versatile precursor in heterocyclic synthesis (e.g., pharmaceuticals like paracetamol) .

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃FO₂ | 2-F, 3-CH₃ | 196.22 | High lipophilicity; pharmaceutical intermediate (inferred) | [3], [6] |

| Ethyl (3-fluoro-4-methoxyphenyl)acetate | C₁₁H₁₃FO₃ | 3-F, 4-OCH₃ | 212.22 | Enhanced polarity; synthetic intermediate | [3] |

| Ethyl 2-(2,4-difluorophenyl)acetate | C₁₀H₁₀F₂O₂ | 2-F, 4-F | 200.18 | Improved metabolic stability; crystallography studies | [6] |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | Phenyl (no F/CH₃) | 206.24 | Tautomerism-enabled synthesis; API precursor | [4], [11] |

Research Findings and Trends

Fluorine Substitution : Fluorine at the 2-position (ortho) is associated with increased steric hindrance and resistance to enzymatic degradation, as observed in related difluorophenyl esters .

Methyl vs. Methoxy Groups : Methyl groups (e.g., in the target compound) contribute to lipophilicity, whereas methoxy groups (e.g., in CAS 135450-61-2) enhance solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。